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molecular formula C9H9NO2 B194980 5-hydroxy-3,4-dihydroquinolin-2(1H)-one CAS No. 30389-33-4

5-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B194980
M. Wt: 163.17 g/mol
InChI Key: UTTJAIFHRUAFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04065456

Procedure details

0.23 g of sodium metal was dissolved in 40 ml of ethanol, and 1.63 g of 5-hydroxy-3,4-dihydrocarbostyril and 1.1 g of glycerol α-monochlorohydrin were added to the resulting solution followed by refluxing the mixture for 6 hours. After allowing the mixture to cool, the precipitated crystals were filtered, and the filtrate was concentrated to dryness. The residue thus obtained was extracted with 100 ml of chloroform, and the extract was washed with a 5% aqueous sodium hydroxide solution and then water and then dried over anhydrous sodium sulfate. The chloroform was then removed by distillation and the resulting residue was recrystallized from ethanol to give 0.7 g of 5-(2,3-dihyroxy)propoxy-3,4-dihydrocarbostyril as a colorless amorphous solid having a melting point of 173° - 175° C.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=[O:13])[NH:8]2.[CH2:14]([OH:19])[CH:15]([OH:18])[CH2:16]Cl>C(O)C>[OH:18][CH:15]([CH2:14][OH:19])[CH2:16][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=[O:13])[NH:8]2 |^1:0|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[Na]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.63 g
Type
reactant
Smiles
OC1=C2CCC(NC2=CC=C1)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C(CCl)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing the mixture for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with 100 ml of chloroform
WASH
Type
WASH
Details
the extract was washed with a 5% aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform was then removed by distillation
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC(COC1=C2CCC(NC2=CC=C1)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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